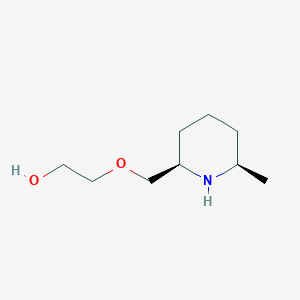

2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol

Description

2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol is a chiral compound featuring a piperidine core substituted with a methyl group at the 6-position and a methoxyethanol side chain. Its molecular formula is reported inconsistently in the literature: C₉H₁₉NO₂ (racemic form) in and , while lists C₈H₁₇NO, likely due to differences in salt forms or stereochemical notation . The compound is synthesized via nucleophilic substitution or click chemistry approaches, as suggested by and . It serves as a key chiral building block in pharmaceutical synthesis, particularly for stereo-selective drug intermediates (e.g., Ticagrelor analogs, as implied in ) .

Properties

IUPAC Name |

2-[[(2R,6R)-6-methylpiperidin-2-yl]methoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-8-3-2-4-9(10-8)7-12-6-5-11/h8-11H,2-7H2,1H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAENMSJEHKJBGT-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@H](N1)COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol typically involves the reaction of 6-methylpiperidine with an appropriate alkylating agent to introduce the methoxyethanol group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol is with a molecular weight of approximately 157.23 g/mol. Its structure includes a piperidine ring and an ethan-1-ol group, which are critical for its biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for various modifications that can lead to new chemical entities with potential applications in pharmaceuticals and materials science.

Biology

Research indicates that compounds containing piperidine rings often exhibit significant biological activities. The potential applications of 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol include:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and promote apoptosis.

- Neuroprotective Effects : It may offer protective effects against neurodegenerative diseases by modulating cellular signaling pathways.

- Antiviral Properties : There is emerging evidence that it could inhibit viral replication.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anti-Cancer | Inhibits growth of cancer cells; promotes apoptosis | |

| Neuroprotective | Potential to protect against neurodegeneration | |

| Antiviral | May inhibit viral replication |

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic potential as a precursor for drug development. Its interactions with specific molecular targets suggest it could be useful in treating conditions such as:

- Metabolic Disorders : Potential applications in managing type 2 diabetes and obesity.

- Cognitive Impairments : Investigated for use in treating Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points:

Structural Complexity :

- The target compound’s piperidine core and stereochemistry (2R,6R) make it distinct from pyridine () or benzodiazepine () analogs. Its chiral centers are critical for enantioselective drug synthesis, as highlighted in ’s discussion of Ticagrelor intermediates .

- Heterocyclic systems in and introduce aromaticity and planar rigidity, which may enhance binding to biological targets like enzymes or receptors .

Functional Group Diversity :

- The methoxy group in the target compound increases hydrophobicity compared to the hydroxyl-dominated analogs (e.g., ). This could influence blood-brain barrier penetration or metabolic stability.

- Thioether and triazole groups in ’s compound enhance structural diversity, enabling applications in click chemistry and enzyme inhibition .

Synthetic Utility :

- The target compound’s racemic form () is a versatile precursor for chiral resolution techniques, aligning with ’s emphasis on stereo-selective synthesis .

- Pyridazine and benzodiazepine derivatives () are typically synthesized via multi-step routes involving heterocyclic coupling, contrasting with the piperidine-based compound’s simpler etherification .

Potential Bioactivity: While direct pharmacological data for the target compound are absent, piperidine derivatives are known for CNS activity (e.g., receptor modulation). Pyridazine-thioether analogs () exhibit acetylcholinesterase inhibition, suggesting divergent therapeutic pathways .

Biological Activity

The compound 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol , also known by its IUPAC name, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring structure, which is common in many pharmacologically active compounds. The synthesis typically involves the reaction of 6-methylpiperidine with an alkylating agent under basic conditions to introduce the methoxyethanol group. Common reagents include sodium hydride or potassium carbonate, and the process is usually conducted in an inert atmosphere to prevent oxidation.

Biological Activity Overview

Research indicates that compounds containing piperidine rings exhibit a wide range of biological activities, including anti-cancer, anti-Alzheimer's, and antiviral effects. The biological activity of 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol is hypothesized to be linked to its interactions with various molecular targets, particularly receptors and enzymes involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

The mechanism of action for 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol involves modulation of specific signaling pathways. It is believed to interact with various receptors that regulate cell proliferation and apoptosis. For instance, studies on related piperidine derivatives have shown that they can inhibit the JAK/STAT signaling pathway, which is crucial in many cancers .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of piperidine derivatives in cancer therapy. For example:

- Study on Piperidine Derivatives : A series of piperidine compounds were synthesized and evaluated for their anti-cancer properties. Compounds demonstrated significant cytotoxicity against multiple myeloma and leukemia cell lines, with increased expression of apoptosis-related genes such as p53 and Bax .

- Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal cell death by modulating oxidative stress pathways .

- Antiviral Activity : In vitro studies indicated that certain piperidine derivatives could inhibit viral replication in specific cell lines, suggesting potential applications in antiviral therapies .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 2-(((2R,6R)-6-Methylpiperidin-2-yl)methoxy)ethan-1-ol is crucial for assessing its therapeutic viability. Preliminary studies suggest favorable absorption characteristics and moderate metabolic stability. However, comprehensive toxicological evaluations are necessary to ascertain safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.